AZD3463

Descripción general

Descripción

AZD3463 es un nuevo inhibidor dual de la quinasa del linfoma anaplásico (ALK) y el receptor 1 del factor de crecimiento similar a la insulina (IGF1R), biodisponible por vía oral. Ha demostrado un potencial significativo para superar múltiples mecanismos de resistencia adquirida a crizotinib, un inhibidor de ALK de primera generación . This compound ha demostrado eficacia en varios modelos preclínicos, particularmente en cánceres con reordenamientos de ALK y sobreexpresión de IGF1R .

Aplicaciones Científicas De Investigación

AZD3463 tiene una amplia gama de aplicaciones de investigación científica:

Investigación del cáncer: Ha demostrado eficacia en la inhibición del crecimiento de líneas celulares resistentes a crizotinib con múltiples mecanismos de resistencia adquirida.

Cáncer de mama: This compound suprime la metástasis del cáncer de mama al hueso mediante la modulación de la vía PI3K-Akt.

Leucemia mieloide aguda: Inhibe eficazmente el crecimiento de la leucemia mieloide aguda resistente a sorafenib.

Neuroblastoma: This compound induce apoptosis y autofagia en células de neuroblastoma.

Análisis Bioquímico

Biochemical Properties

AZD3463 interacts with the ALK and IGF1R enzymes, inhibiting their activity . It has a Ki value of 0.75nM, indicating a high binding affinity . The inhibition of ALK by this compound is associated with perturbations in downstream signaling including ERK, AKT, and STAT3 pathways .

Cellular Effects

This compound has been shown to inhibit the proliferation of tumor cell lines containing ALK fusions . It induces apoptosis and autophagy in neuroblastoma cells and suppresses the viability and proliferation of both wild type and mutant ALK neuroblastoma (NB) cells . It also inhibits FLT3-ITD-mediated activation of AKT, ERK1/2, and p38 in a dose-dependent manner .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the autophosphorylation of ALK in tumor cell lines . It also inhibits additional receptor tyrosine kinases including IGF1R . This compound retains good activity against a number of clinically relevant crizotinib resistant mutations .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to suppress the viability and proliferation of both wild type and mutant ALK NB cells . It effectively inhibits ALK-mediated PI3K/AKT/mTOR signaling and induces apoptosis and autophagy in NB cells .

Dosage Effects in Animal Models

In animal models, this compound demonstrates the ability to dose-dependently inhibit pALK in xenograft tumors, resulting in stasis or regression . It also ameliorates tumor progression and protects against bone loss when combined with DZNep .

Metabolic Pathways

This compound is involved in the PI3K/AKT/mTOR pathway, a key metabolic pathway in cancer cells . It inhibits this pathway, leading to induced apoptosis and autophagy .

Métodos De Preparación

La síntesis de AZD3463 implica la identificación de análogos de 4-(1H-indol-3-il)pirimidin-2-amina como potentes inhibidores de ALK . Los estudios de relación estructura-actividad (SAR) guiaron la optimización del grupo aminopirimidina, lo que llevó al descubrimiento de varios compuestos líderes . La potencia y selectividad óptimas se lograron con sustituyentes más pequeños como cloro y metilo en la posición C5 de la pirimidina, y la anilina fue preferible a otros heterociclos aminados . El compuesto final, this compound, se sintetizó con propiedades físicas, químicas y ADME mejoradas .

Análisis De Reacciones Químicas

AZD3463 se somete a varias reacciones químicas, que incluyen:

Oxidación y reducción: Estas reacciones son cruciales para la estabilidad metabólica de this compound.

Sustitución: El grupo aminopirimidina se somete a reacciones de sustitución para optimizar la potencia y la selectividad.

Reactivos y condiciones comunes: La síntesis involucra reactivos como sustituyentes de cloro y metilo, y condiciones como aminas cíclicas en la posición C4 de la anilina.

Productos principales: El producto principal es this compound, que es un potente inhibidor dual de ALK e IGF1R.

Mecanismo De Acción

AZD3463 ejerce sus efectos inhibiendo ALK e IGF1R, lo que lleva a una disminución de la autofosforilación de estos receptores en las líneas celulares tumorales . Esta inhibición interrumpe las vías de señalización aguas abajo, incluidas ERK, AKT y STAT3, lo que resulta en una reducción de la proliferación celular y un aumento de la apoptosis . This compound también conserva la actividad contra las mutaciones resistentes a crizotinib, convirtiéndolo en una opción terapéutica potente para los cánceres resistentes .

Comparación Con Compuestos Similares

AZD3463 es único debido a su doble inhibición de ALK e IGF1R, lo que le permite superar múltiples mecanismos de resistencia. Los compuestos similares incluyen:

Crizotinib: Un inhibidor de ALK de primera generación con eficacia limitada contra mutaciones resistentes.

Ceritinib: Otro inhibidor de ALK con mayor potencia, pero aún limitado contra ciertas mutaciones resistentes.

Brigatinib: Un inhibidor de ALK con una actividad más amplia contra mutaciones resistentes, pero no se dirige a IGF1R.

This compound destaca por su capacidad de doble orientación, lo que lo convierte en un candidato prometedor para el tratamiento de cánceres con mecanismos complejos de resistencia .

Propiedades

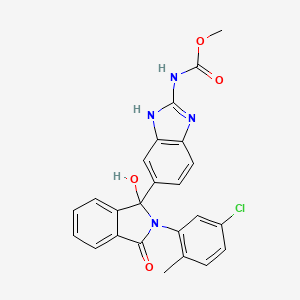

IUPAC Name |

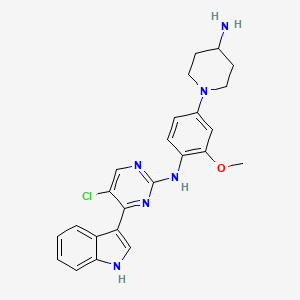

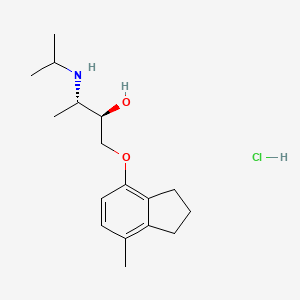

N-[4-(4-aminopiperidin-1-yl)-2-methoxyphenyl]-5-chloro-4-(1H-indol-3-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN6O/c1-32-22-12-16(31-10-8-15(26)9-11-31)6-7-21(22)29-24-28-14-19(25)23(30-24)18-13-27-20-5-3-2-4-17(18)20/h2-7,12-15,27H,8-11,26H2,1H3,(H,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCYIGMXOIWJGBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCC(CC2)N)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50717792 | |

| Record name | N-[4-(4-Aminopiperidin-1-yl)-2-methoxyphenyl]-5-chloro-4-(1H-indol-3-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356962-20-3 | |

| Record name | N-[4-(4-Aminopiperidin-1-yl)-2-methoxyphenyl]-5-chloro-4-(1H-indol-3-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

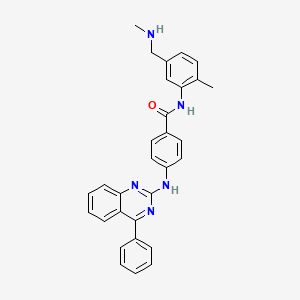

![ethyl 9-[3-(1H-benzimidazol-2-yloxy)phenyl]-8-oxo-2,4,5,6,7,9-hexahydropyrrolo[3,4-b]quinoline-3-carboxylate](/img/structure/B612195.png)

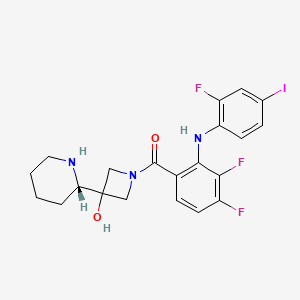

![Propanenitrile, 3-[[4-[1-(2,2-difluoroethyl)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-](/img/structure/B612208.png)

![2-[(4-Hydroxycyclohexyl)amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide](/img/structure/B612211.png)

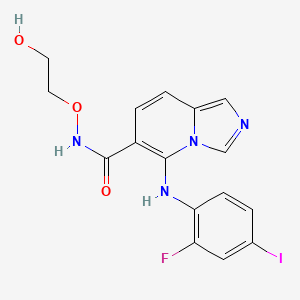

![(R)-6-(2-(4-Fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)-2-(o-tolyl)pyridazin-3(2H)-one](/img/structure/B612216.png)